molecular formula C25H34N6O3 B563926 Acetildenafil-d8 CAS No. 1189944-10-2

Acetildenafil-d8

Cat. No.: B563926
CAS No.: 1189944-10-2
M. Wt: 474.635
InChI Key: RRBRQNALHKQCAI-FUEQIQQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetildenafil-d8 is a deuterated analog of Acetildenafil, a synthetic compound that acts as a phosphodiesterase inhibitor. It is primarily used in scientific research, particularly in the fields of neurology and pharmacology. The molecular formula of this compound is C25H26D8N6O3, and it has a molecular weight of 474.63 .

Scientific Research Applications

Acetildenafil-d8 is widely used in scientific research due to its ability to inhibit phosphodiesterase enzymes. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of phosphodiesterase inhibitors.

    Biology: Employed in cellular and molecular biology research to investigate signal transduction pathways involving cyclic nucleotides.

    Medicine: Utilized in pharmacological studies to explore potential therapeutic applications for conditions such as erectile dysfunction and cardiovascular diseases.

    Industry: Applied in the development of new drugs and therapeutic agents

Chemical Reactions Analysis

Acetildenafil-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

Acetildenafil-d8 exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase type 5. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn promotes smooth muscle relaxation and vasodilation. The molecular targets of this compound include the active sites of phosphodiesterase enzymes, where it binds and prevents the breakdown of cGMP .

Comparison with Similar Compounds

Acetildenafil-d8 is similar to other phosphodiesterase inhibitors such as Sildenafil, Tadalafil, and Vardenafil. it is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

This compound’s uniqueness lies in its isotopic labeling, which makes it a valuable tool in research settings for studying the pharmacokinetics and pharmacodynamics of phosphodiesterase inhibitors.

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRQNALHKQCAI-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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